molecular formula C14H24N2O B5433971 N-cyclohexyl-N'-(1,1-diethyl-2-propyn-1-yl)urea

N-cyclohexyl-N'-(1,1-diethyl-2-propyn-1-yl)urea

Cat. No. B5433971
M. Wt: 236.35 g/mol
InChI Key: CWBGYMHRYGCGHN-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N’-(1,1-diethyl-2-propyn-1-yl)urea” is a urea derivative. Urea derivatives are compounds that contain a urea moiety, which consists of two amine groups joined by a carbonyl (C=O) functional group . In this case, one of the amine groups is substituted with a cyclohexyl group and the other with a 1,1-diethyl-2-propyn-1-yl group.


Molecular Structure Analysis

The cyclohexyl group in the molecule is a six-membered carbon ring, which can adopt various conformations . The 1,1-diethyl-2-propyn-1-yl group contains a triple bond, indicating it’s an alkyne, and it also has two ethyl groups attached to the same carbon .


Chemical Reactions Analysis

As a urea derivative, this compound could participate in reactions typical of ureas, such as hydrolysis. The alkyne group could potentially undergo reactions such as hydrogenation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar urea group, the nonpolar cyclohexyl and ethyl groups, and the triple bond in the propynyl group would all influence its properties .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Urea derivatives can have a wide range of biological activities depending on their structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of urea derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas . This particular compound could be of interest for future research, but without more specific information, it’s difficult to predict what those directions might be.

properties

IUPAC Name

1-cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-4-14(5-2,6-3)16-13(17)15-12-10-8-7-9-11-12/h1,12H,5-11H2,2-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBGYMHRYGCGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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